Structural Scaffold Differentiation: 4-Fluorophenylacetyl vs. Thioether and Phenoxy Substituents at the Acetamide α-Position
CAS 941889-76-5 features a 4-fluorophenylacetyl group (CH₂-CO-NH-) at the acetamide position, whereas the closest cataloged analog, 2-((4-fluorophenyl)thio)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide (CAS 1207004-21-4), replaces the methylene (CH₂) with a sulfur atom (thioether), and another analog, 2-(3-methoxyphenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, introduces an oxygen atom (phenoxy) . The C–S bond (bond length ~1.81 Å) and C–O bond (~1.43 Å) in the thioether and phenoxy analogs differ substantially from the C–C bond (~1.54 Å) in the target compound, producing distinct molecular geometries, electron distributions, and conformational flexibility [1]. No published head-to-head pharmacological comparison among these three analogs is available in the peer-reviewed literature.
| Evidence Dimension | Acetamide α-position linker atom and bond characteristics |
|---|---|
| Target Compound Data | Methylene linker (C–C bond length ~1.54 Å); molecular weight 326.37 g/mol |
| Comparator Or Baseline | CAS 1207004-21-4: thioether linker (C–S bond length ~1.81 Å; MW 358.43); 2-(3-methoxyphenoxy) analog: ether linker (C–O bond length ~1.43 Å) |
| Quantified Difference | Bond length difference: C–S vs C–C ≈ +0.27 Å; C–O vs C–C ≈ −0.11 Å; MW difference: +32.06 (thioether), variable (phenoxy) |
| Conditions | Structural comparison based on chemical formulae and standard bond lengths; no comparative bioassay data available |
Why This Matters
At the procurement stage, the choice among these three commercially available analogs determines which chemical space is explored in a screening campaign; the fluorophenylacetyl scaffold of CAS 941889-76-5 provides a distinct linker geometry that cannot be replicated by either the thioether or phenoxy variants.
- [1] Allen F.H. et al. Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2. 1987; S1–S19. View Source
